molecular formula C8H5BrF3NO3S B1506372 Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 852330-31-5

Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B1506372
CAS No.: 852330-31-5
M. Wt: 332.1 g/mol
InChI Key: AUIUYLZMPYTXPA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a chemical compound characterized by its bromine and trifluoroacetamide functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

  • Bromination: The starting thiophene compound is brominated to introduce the bromine atom at the 5-position.

  • Trifluoroacetamide Formation: The brominated thiophene undergoes reaction with trifluoroacetic anhydride to form the trifluoroacetamide group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine or trifluoroacetamide groups.

  • Substitution: Substitution reactions can occur at the bromine or carboxylate positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: New compounds with different substituents at the bromine or carboxylate positions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group, in particular, plays a crucial role in binding to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • Methyl 3-amino-5-bromothiophene-2-carboxylate

  • Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate

Uniqueness: Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate stands out due to its unique combination of bromine and trifluoroacetamide groups on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUYLZMPYTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719262
Record name Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852330-31-5
Record name Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (20 mL) in tetrahydrofuran (200 mL) was added 1.6M n-butyllithium/hexane solution (82.4 mL) while stirring under ice-cooling, and the mixture was stirred at 0° C. for 15 min. After stirring, the reaction system was cooled to −78° C., and a solution of methyl 3-[(trifluoroacetyl)amino]thiophene-2-carboxylate (10 g) in tetrahydrofuran (50 mL) was added dropwise. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 1 hr, and 1,2-dibromoethane (20.6 mL) was added. After stirring at the same temperature for 30 min, the reaction system was allowed to warm to room temperature, and further stirred for 30 min. The reaction system was poured into saturated aqueous sodium hydrogen carbonate (600 mL), and the mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.3 g) as a yellow solid.
Quantity
20 mL
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reactant
Reaction Step One
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n-butyllithium hexane
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82.4 mL
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reactant
Reaction Step One
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200 mL
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solvent
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10 g
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50 mL
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20.6 mL
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reactant
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600 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In reaction scheme 5 the synthesis of compound B53 is described. The intermediate 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b) is obtained according to a procedure described in literature (Bioorganic & Medicinal Chemistry Letters 17 (2007) 2535-2539) by conversion of methyl 3-aminothiophene-2-carboxylate to methyl 3-[(trifluoroacetyl)amino]thiophene-2-carboxylate with trifluoroacetic acid anhydride followed by a lithiation/bromination sequence using n-butyllithium and 1,2-dibromoethane to give methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate which is hydrolysed under basic conditions using potassium carbonate to obtain 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b).
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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